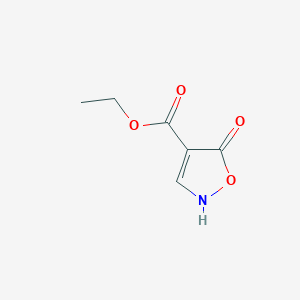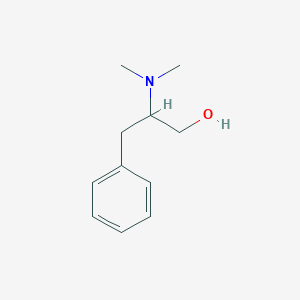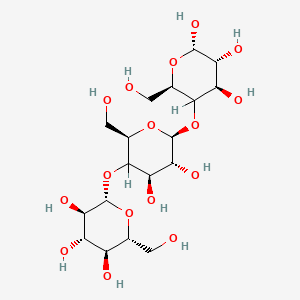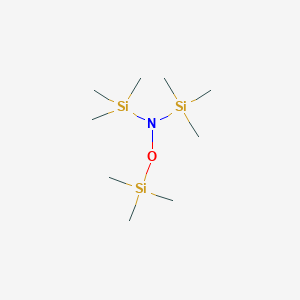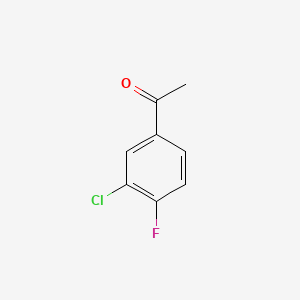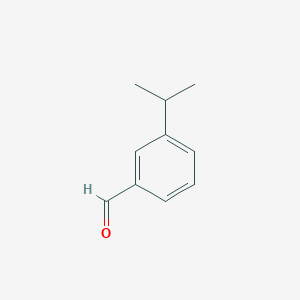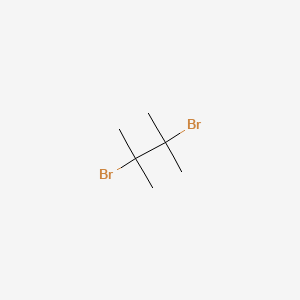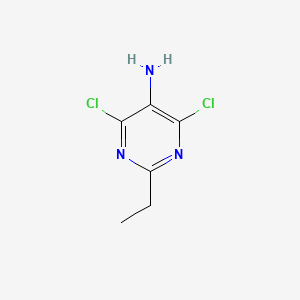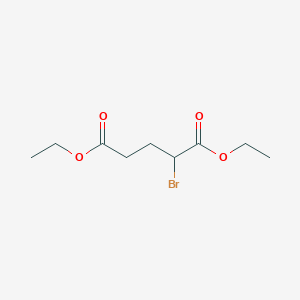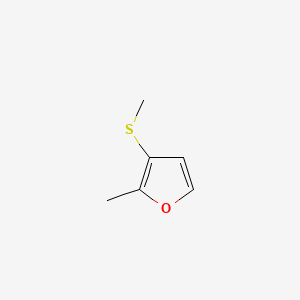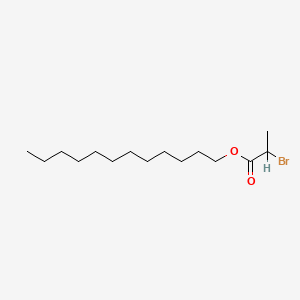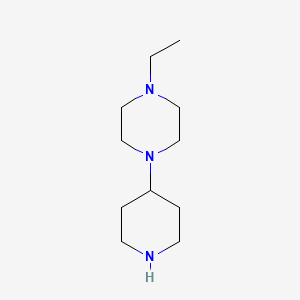![molecular formula C41H63N11O10 B1580625 [Leu8,des-Arg9]ブラジキニン CAS No. 64695-06-3](/img/structure/B1580625.png)
[Leu8,des-Arg9]ブラジキニン
概要
説明
[Leu8,des-Arg9]bradykinin is a synthetic analogue of bradykinin, a biologically active nonapeptide. Bradykinin is formed from the proteolytic cleavage of kininogens and plays a pivotal role in inflammation and other physiological processes. [Leu8,des-Arg9]bradykinin is specifically designed to act as a bradykinin B1 receptor antagonist, frequently used in scientific research to study the bradykinin system .
科学的研究の応用
[Leu8,des-Arg9]bradykinin is widely used in scientific research due to its role as a bradykinin B1 receptor antagonist. Its applications include:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating the role of bradykinin in inflammation and other physiological processes.
Medicine: Exploring potential therapeutic uses in conditions involving the bradykinin system, such as pain and inflammation.
Industry: Used in the development of peptide-based drugs and diagnostic tools
作用機序
Target of Action
[Leu8,des-Arg9]bradykinin is a potent antagonist of the bradykinin B1 receptor (B1R) . The B1R is a G protein-coupled receptor that plays a crucial role in inflammation and pain sensation .
Mode of Action
[Leu8,des-Arg9]bradykinin interacts with the B1R, blocking its activation by agonists such as des-Arg9-bradykinin . This interaction inhibits the downstream signaling pathways activated by B1R, leading to a reduction in inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by [Leu8,des-Arg9]bradykinin is the bradykinin signaling pathway . By blocking the B1R, [Leu8,des-Arg9]bradykinin prevents the activation of this pathway, which normally leads to vasodilation, increased vascular permeability, and the sensation of pain . Additionally, [Leu8,des-Arg9]bradykinin can directly inhibit Ca(2+)- and ATP-sensitive potassium channels .
Result of Action
The primary result of [Leu8,des-Arg9]bradykinin’s action is the reduction of inflammation and pain . By blocking the B1R, it prevents the activation of the bradykinin signaling pathway, leading to a decrease in vasodilation, vascular permeability, and pain sensation .
Action Environment
The efficacy and stability of [Leu8,des-Arg9]bradykinin can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can enhance the expression of B1R, potentially increasing the effectiveness of [Leu8,des-Arg9]bradykinin . Additionally, factors such as pH and temperature could affect the stability of the peptide.
生化学分析
Biochemical Properties
[Leu8,des-Arg9]bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the kallikrein-kinin system (KKS), which is associated with inflammatory response pathways mediating diverse functions in vascular permeability like thrombosis and blood coagulation . It is also known to interact with kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins .
Cellular Effects
[Leu8,des-Arg9]bradykinin has significant effects on various types of cells and cellular processes. It has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . This effect is mediated through BDKRB2 and BDKRB1 receptors, respectively, with subsequent activation of the p38 and ERK1/2 pathways .
Molecular Mechanism
The molecular mechanism of action of [Leu8,des-Arg9]bradykinin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to AT1 and AT2 receptors in isolated membrane fractions . Moreover, it has been shown to increase the expression of PTGS2 and subsequent PGE2 production through its interaction with BDKRB2 and BDKRB1 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [Leu8,des-Arg9]bradykinin change over time. For instance, when exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .
Dosage Effects in Animal Models
In animal models, the effects of [Leu8,des-Arg9]bradykinin vary with different dosages. For example, it has been shown to inhibit the angiogenic effect of bradykinin and interleukin-1 in rats .
Metabolic Pathways
[Leu8,des-Arg9]bradykinin is involved in various metabolic pathways. It is generated through enzymatic cleavage of kininogens by the protease enzymes kallikreins . Once released, it undergoes rapid metabolism by enzymes such as kininases and peptidases to maintain its physiological balance .
Transport and Distribution
It is known that bradykinin peptides and their receptors BDKRB1 and BDKRB2 are present in human amnion, and their abundance increases in term and preterm labor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Leu8,des-Arg9]bradykinin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of [Leu8,des-Arg9]bradykinin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
[Leu8,des-Arg9]bradykinin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogues with substituted amino acids .
類似化合物との比較
Similar Compounds
Des-Arg9-bradykinin: Another bradykinin B1 receptor agonist.
Bradykinin: The natural ligand for bradykinin receptors.
[Hyp3, D-Phe7, Leu8]-bradykinin: A bradykinin B2 receptor antagonist
Uniqueness
[Leu8,des-Arg9]bradykinin is unique due to its specific antagonistic action on the bradykinin B1 receptor, making it a valuable tool for studying the bradykinin system and its role in various physiological and pathological processes .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPYBBQGHUQNM-YYGRSCHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983334 | |
| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
870.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-06-3 | |
| Record name | Bradykinin, leu(8)-des-arg(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




